7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
7-Ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core.
Properties
IUPAC Name |
7-ethyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-4-16-7-8(13-10(16)12-5-6-17)14(2)11(19)15(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTZKJOJVSUOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or ethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent due to its interaction with adenosine receptors.
- Adenosine Receptor Modulation : Research indicates that this compound can act as an agonist for the A3 adenosine receptor. Activation of this receptor has been linked to anti-inflammatory effects and modulation of immune responses .
Anti-inflammatory Effects
Several studies have demonstrated the compound's ability to reduce inflammation:
- Case Study : In vitro studies showed that treatment with this compound led to decreased production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating conditions like arthritis and asthma .
Antioxidant Activity
The antioxidant properties of the compound are attributed to its ability to scavenge free radicals:
- Research Findings : Compounds similar to this one have been shown to significantly reduce oxidative stress markers in cellular models, indicating potential applications in neurodegenerative diseases.
Cytotoxicity Against Cancer Cells
The compound exhibits selective cytotoxicity towards cancer cells:
- Case Study : Research has indicated that derivatives can induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential for cancer therapy with reduced side effects .
Mechanism of Action
The mechanism of action of 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects at Position 7 and 8
The 7- and 8-positions of purine-2,6-diones are hotspots for functionalization. Below is a comparative overview of key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
Key Observations:
- Solubility and Polarity: The target compound’s 8-(2-hydroxyethyl)amino group may improve aqueous solubility compared to hydrophobic substituents like adamantyl (4f/4g) or aryl groups () .
- Biological Activity: Adamantyl Carboxamide (4f/4g): Bulky adamantyl groups may hinder membrane permeability but enhance target binding in lipophilic environments . Phenethylamino (GRMS-55): This substitution correlates with PDE7 inhibition, suggesting that aromatic/hydrophobic groups at position 8 enhance enzyme interaction . CK2 Inhibitor (): The methoxyphenyl-hydrazine moiety at position 8 contributes to strong CK2 binding (IC50 = 8.5 µM), highlighting the role of electron-rich substituents .
Biological Activity
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that belongs to the purine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 282.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) play critical roles in various physiological processes including inflammation modulation, cardiovascular regulation, and neuroprotection.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of purine derivatives. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory pathway. The IC50 value for this compound was found to be comparable to that of established anti-inflammatory drugs like celecoxib .
Neuroprotective Properties
Research indicates that compounds similar to 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may exert neuroprotective effects:
- Mechanism : By modulating adenosine receptor activity, these compounds can potentially protect neuronal cells from excitotoxicity and oxidative stress .
Case Studies
- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in edema formation. The ED50 value was calculated to be 9.17 μM, indicating its potent anti-inflammatory action .
- Neuroprotection in Animal Models : In a study focusing on neurodegenerative diseases, administration of the compound resulted in decreased markers of oxidative stress and inflammation in brain tissues of treated animals compared to controls .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity:
- Substituents : The presence of hydroxyethyl groups enhances solubility and receptor binding affinity.
- Dimethylation : The dimethyl groups at positions 1 and 3 contribute to increased lipophilicity and improved penetration across the blood-brain barrier .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
| Study Type | Biological Activity | IC50/ED50 Values |
|---|---|---|
| In vitro COX-2 inhibition | Anti-inflammatory | IC50 = 0.04 μmol |
| Carrageenan-induced edema | Anti-inflammatory | ED50 = 9.17 μM |
| Neuroprotection | Protection against oxidative stress | Not specified |
Q & A
Q. What are the optimal synthetic routes and characterization techniques for this compound?
Methodological Answer:
- Synthesis : Use nucleophilic substitution at position 8 of the purine core. Introduce the 2-hydroxyethylamino group via reaction with 2-aminoethanol under reflux in anhydrous dimethylformamide (DMF) for 12–16 hours. Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1).
- Characterization : Employ FTIR to confirm functional groups (e.g., C=O stretching at 1697 cm⁻¹, N-H bending at 744 cm⁻¹). Validate purity via HPLC (C18 column, acetonitrile:water gradient). Mass spectrometry (ESI-MS) should show molecular ion peaks consistent with the theoretical mass (e.g., m/z 169 for key fragments).
Q. How to design experiments to assess its cardiovascular activity in preclinical models?
Methodological Answer:
- Use isolated Langendorff-perfused rat heart models to evaluate antiarrhythmic effects. Induce arrhythmia via coronary artery ligation or electrical pacing.
- Measure parameters: (1) time to arrhythmia onset, (2) ventricular fibrillation threshold, (3) action potential duration. Compare results with theophylline derivatives as positive controls. Validate dose-response relationships (0.1–10 µM range).
Q. What analytical methods are suitable for quantifying stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use HPLC with UV detection (λ = 254 nm) to monitor degradation over 24–72 hours.
- Identify degradation products via LC-MS/MS and compare with synthetic standards. Calculate half-life (t₁/₂) using first-order kinetics.
Advanced Research Questions
Q. How can computational modeling predict its interactions with adenosine receptors?
Methodological Answer:
- Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of human A₁/A₂ₐ adenosine receptors (PDB IDs: 5UEN, 4EIY). Focus on binding affinity (ΔG) and key residues (e.g., His250, Asn253).
- Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
Q. How to resolve contradictions in reported pharmacological data across species?
Methodological Answer:
- Conduct interspecies meta-analysis: Compare efficacy in rodent vs. canine arrhythmia models. Normalize doses by body surface area or metabolic rate.
- Validate species-specific metabolism via liver microsome assays (e.g., rat vs. human CYP450 isoforms). Use LC-MS to identify metabolites and correlate with activity loss.
Q. What strategies optimize the compound’s selectivity for specific PDE isoforms?
Methodological Answer:
- Design competitive binding assays using recombinant PDE4B/PDE5A enzymes. Measure IC₅₀ values via fluorescence polarization (FP) with cAMP/cGMP analogs.
- Modify the 7-ethyl or 8-hydroxyethyl groups to reduce off-target effects. Use QSAR models to predict substituent effects on binding affinity.
Q. How to analyze its pharmacokinetic-pharmacodynamic (PK-PD) relationship in vivo?
Methodological Answer:
- Administer the compound intravenously/orally to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify concentrations via LC-MS/MS.
- Fit PK data to a two-compartment model (WinNonlin). Correlate plasma levels with ECG-derived arrhythmia suppression using an Emax model.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
